molecular formula C6H8N2 B2674074 2-Ethylpyrimidine CAS No. 60544-11-8

2-Ethylpyrimidine

Cat. No.: B2674074
CAS No.: 60544-11-8
M. Wt: 108.144
InChI Key: RILVNLMOTMFTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylpyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 Pyrimidines are essential components of nucleic acids, making them crucial in biological systems this compound, specifically, is a derivative where an ethyl group is attached to the second carbon of the pyrimidine ring

Scientific Research Applications

2-Ethylpyrimidine has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-Ethylpyrimidine is not mentioned, pyrimidine-based anti-inflammatory agents generally work by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety information for 2-Ethylpyrimidine includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Pyrimidines, including 2-Ethylpyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of β-diketones with guanidine or its derivatives under acidic or basic conditions. Another method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with ethylamine under microwave irradiation, which significantly reduces reaction time and increases yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Oxidation yields pyrimidine carboxylic acids.
  • Reduction yields dihydropyrimidines.
  • Substitution yields various substituted pyrimidines depending on the nucleophile used.

Comparison with Similar Compounds

    2-Methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylpyrimidine: Contains a propyl group at the second position.

    2-Aminopyrimidine: Has an amino group at the second position.

Uniqueness: 2-Ethylpyrimidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity differently compared to its methyl or propyl counterparts. This uniqueness makes it a valuable compound for developing specific pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

2-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNLMOTMFTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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